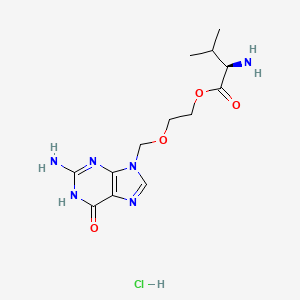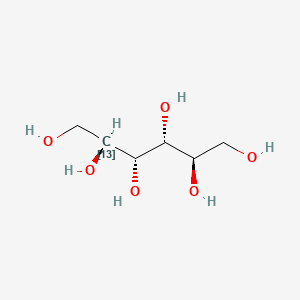
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt typically involves the deuteration of 4-chlorophenyl compounds followed by the introduction of the hydroxybutyric acid moiety. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common reagents used in the synthesis include deuterated chloroform and deuterated water.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as sodium azide and sodium methoxide.
Major Products
Oxidation: Formation of 3-(4-Chlorophenyl-d4)-4-ketobutyric Acid Sodium Salt.
Reduction: Formation of 3-(4-Chlorophenyl-d4)-4-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt is used in various scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect studies.
Biology: Used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter the reaction kinetics and stability, leading to different biological and chemical effects compared to non-deuterated compounds. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)glutaric Acid-d4
- 3-(4-Chlorophenyl)glutaric Anhydride-d4
Uniqueness
3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt is unique due to its specific structure, which includes both a deuterated phenyl ring and a hydroxybutyric acid moiety. This combination provides unique properties such as increased stability and altered reaction kinetics, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
1346600-25-6 |
|---|---|
Molekularformel |
C10H10ClNaO3 |
Molekulargewicht |
240.651 |
IUPAC-Name |
sodium;3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/i1D,2D,3D,4D; |
InChI-Schlüssel |
YNPCWJFLKBMRIL-FOMJDCLLSA-M |
SMILES |
C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+] |
Synonyme |
4-Chloro-β-(hydroxymethyl)-benzenepropanoic Acid-d4 Sodium; β-(p-Chlorophenyl-d4)-γ-hydroxybutyric Acid Sodium; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)



![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)



